11-BETA-HYDROXYPREGNENOLONE
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Overview
Description
11-BETA-HYDROXYPREGNENOLONE is a steroidal compound with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is a hydroxylated derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound plays a significant role in the steroidogenesis pathway, contributing to the production of glucocorticoids and mineralocorticoids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-BETA-HYDROXYPREGNENOLONE typically involves the hydroxylation of pregnenolone. One common method includes the use of cytochrome P450 enzymes, particularly CYP21A2, which catalyzes the hydroxylation at the 11-beta position . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the enzyme’s optimal activity.
Industrial Production Methods: Industrial production of this compound can involve microbial fermentation processes. For instance, the fermentation of 11-desoxysteroids with fungal cultures of the genus Curvularia has been documented . This method allows for the large-scale production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 11-BETA-HYDROXYPREGNENOLONE undergoes various chemical reactions, including:
Oxidation: Conversion to 11-keto derivatives.
Reduction: Formation of 11-beta-hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired functional group, often involving catalysts and specific solvents.
Major Products:
Oxidation: 11-keto derivatives.
Reduction: 11-beta-hydroxy derivatives.
Substitution: Various functionalized steroids depending on the substituent introduced.
Scientific Research Applications
11-BETA-HYDROXYPREGNENOLONE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroidogenesis and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive steroids.
Mechanism of Action
The mechanism of action of 11-BETA-HYDROXYPREGNENOLONE involves its conversion to other active steroids through enzymatic pathways. It acts on molecular targets such as steroid receptors and enzymes involved in steroid metabolism. For example, it can be converted to 17-alpha-hydroxypregnenolone by the enzyme 17-alpha-hydroxylase, which then participates in further steroidogenic pathways .
Comparison with Similar Compounds
Pregnenolone: The parent compound from which 11-BETA-HYDROXYPREGNENOLONE is derived.
17-alpha-Hydroxypregnenolone: Another hydroxylated derivative involved in steroidogenesis.
Dehydroepiandrosterone (DHEA): A related steroid with similar biosynthetic pathways.
Uniqueness: this compound is unique due to its specific hydroxylation at the 11-beta position, which imparts distinct biological activities and metabolic pathways compared to other similar compounds .
Properties
CAS No. |
1164-86-9 |
---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.484 |
IUPAC Name |
1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
MWFVCWVMFCXVJV-USCZNDJGSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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